molecular formula C15H22N2O3 B2865257 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797147-04-6

2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2865257
CAS RN: 1797147-04-6
M. Wt: 278.352
InChI Key: CULWVWFLDZSXND-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Molecular Structure Analysis

One aspect of scientific research applications for compounds like 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves the study of molecular and crystal structures. For example, research by Kuleshova and Khrustalev (2000) on hydroxy derivatives of hydropyridine, which share structural similarities with this compound, focused on understanding the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals. These findings can be foundational for designing new compounds with desired physical and chemical properties Kuleshova & Khrustalev, 2000.

Synthesis and Characterization

The synthesis and characterization of related compounds are crucial in exploring the versatility and applications of chemical compounds like this compound. For instance, the work by Takahata, Saito, and Ichinose (2006) on the synthesis of trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester demonstrates the synthetic pathways that can be utilized to create structurally related compounds. Such studies contribute to the development of synthetic methodologies that can be applied to a wide range of chemical entities Takahata, Saito, & Ichinose, 2006.

Catalytic Applications

Research into catalytic applications of compounds structurally related to this compound is another area of interest. The study by Hazra et al. (2015) on sulfonated Schiff base copper(II) complexes highlights the potential of such compounds in catalysis, particularly in selective oxidation reactions. These findings suggest that compounds with similar structures could be explored for their catalytic properties, opening up possibilities for their application in industrial and synthetic chemistry Hazra, Martins, Silva, & Pombeiro, 2015.

Antimicrobial Activities

The exploration of antimicrobial activities is a significant area of research for compounds like this compound. The study conducted by Parameshwarappa, Lingamani, Patil, and Goudgaon (2009) on the synthesis and anti-microbial activity of thiazole substituted coumarins, which are structurally distinct but share functional similarities, demonstrates the potential of chemical compounds in combating microbial infections. This research suggests that similar compounds could be synthesized and evaluated for their antimicrobial properties, contributing to the development of new antibiotics Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009.

properties

IUPAC Name

2-ethoxy-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-19-11-15(18)17-9-7-13(8-10-17)20-14-6-4-5-12(2)16-14/h4-6,13H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULWVWFLDZSXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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